Molecular Differentiation: The Ketone Substituent Distinguishes this Impurity from Rosuvastatin Methyl Ester
5-Oxorosuvastatin methyl ester is structurally differentiated from its closest analog, rosuvastatin methyl ester (CAS 147118-40-9), by the presence of a ketone group (C=O) at the 5-position rather than a hydroxyl group (C-OH) [1]. This fundamental structural difference results in a molecular formula of C23H28FN3O6S and a molecular weight of 493.55 g/mol, which is 2 Da less than rosuvastatin methyl ester (C23H30FN3O6S, 495.56 g/mol) [2]. This mass difference is critical for unequivocal identification via high-resolution mass spectrometry (HRMS) and ensures the compound is not mistaken for the parent drug or other hydroxylated impurities during method development [1].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | C23H28FN3O6S; 493.55 g/mol |
| Comparator Or Baseline | Rosuvastatin Methyl Ester (CAS 147118-40-9): C23H30FN3O6S; 495.56 g/mol |
| Quantified Difference | Δ 2 Da (C₂H₂ less) |
| Conditions | Structural analysis by NMR and MS; calculated molecular weight |
Why This Matters
This distinct molecular identity is essential for accurate identification and quantification in LC-MS methods, preventing misidentification of impurities in stability and release testing.
- [1] Shah, R. P., et al. (2013). LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development. Analytical and Bioanalytical Chemistry, 405(10), 3215-3231. View Source
- [2] Toronto Research Chemicals. (n.d.). Rosuvastatin Methyl Ester (Catalog No. R700565). View Source
